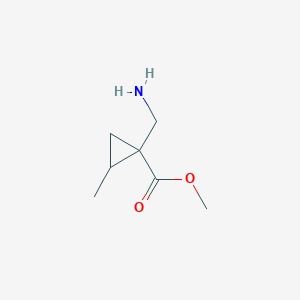

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-5-3-7(5,4-8)6(9)10-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

VWOPRZFAJNBQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Details:

- Catalysts : Rhodium or copper complexes.

- Conditions : Low temperatures and inert atmospheres to minimize side reactions.

- Mechanism : The diazo compound reacts with the olefin to form a cyclopropane intermediate, which is then functionalized to introduce the aminomethyl and carboxylate groups.

Hydrogenation and Dechlorination

Another method involves selective hydrogenation and dechlorination of dichlorocyclopropane derivatives. This process converts precursors such as 1-methyl-2,2-dichlorocyclopropane carboxylic methyl ester into cyclopropane carboxylic acid derivatives.

Example Procedure:

Aminolysis of Cyclopropane Esters

Cyclopropane esters can undergo aminolysis to introduce an aminomethyl group. This reaction is often stereoselective, depending on the desired configuration of the compound.

Key Features:

- Reagents : Chiral amines for enantioselective synthesis.

- Protecting Groups : Boc (tert-butoxycarbonyl) groups are used to preserve stereochemistry during subsequent steps.

- Optimization : Reaction temperature and catalyst selection (e.g., chiral palladium complexes) ensure high yields and stereochemical integrity.

Industrial Production Techniques

For large-scale production, continuous flow reactors are employed to optimize yield and purity. These reactors allow precise control over reaction conditions such as temperature, pressure, and reagent flow rates.

Purification Techniques:

- Recrystallization from solvents like methanol or water.

- Chromatography for separation of impurities.

- Distillation under reduced pressure for final product isolation.

Advanced Synthetic Routes

Advanced methods such as asymmetric synthesis are used to achieve specific stereochemistry in the final product. Techniques like chiral resolution via HPLC or enzymatic methods further refine the compound.

Analytical Validation:

- NMR Spectroscopy : Identifies substituent positions and confirms cyclopropane ring strain.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Validates stereochemical integrity.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : This process can yield carboxylic acids and ketones.

- Reduction : The compound can be reduced to form amines and alcohols.

- Substitution Reactions : It can undergo substitution to produce various substituted cyclopropane derivatives.

Biological Research

The compound has been investigated for its potential roles in biological systems:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as irreversible inhibitors of specific enzymes, such as ACC deaminase. This inhibition is significant in understanding metabolic pathways and developing herbicides .

- Ligand Activity : It has been explored as a ligand in biochemical assays, which may help elucidate interactions within biological systems.

Medicinal Chemistry

In the realm of drug development, this compound is being studied for its therapeutic potential:

- Drug Precursor : The compound is considered a precursor for synthesizing new pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown promise in treating various disorders .

- Pharmacological Properties : Research indicates that this compound exhibits notable biological activities, making it a candidate for further exploration in therapeutic contexts.

Industrial Applications

The industrial sector utilizes this compound in the production of specialty chemicals:

- Chemical Manufacturing : The compound's unique structure allows for the synthesis of materials with specific properties, enhancing its utility in industrial applications.

Case Study 1: Enzyme Inhibition Mechanism

A study demonstrated that this compound acts as an irreversible inhibitor of ACC deaminase. The research highlighted a novel mechanism where the compound modifies an active site residue, leading to enzyme inactivation. This finding has implications for agricultural biotechnology and herbicide development .

Case Study 2: Drug Development

Research conducted at Pierre Fabre Research Center focused on the synthesis of derivatives of this compound for therapeutic use in treating central nervous system disorders. The study emphasized the importance of structural modifications to enhance biological activity and specificity .

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Physicochemical and Functional Differences

- Solubility and Reactivity: The hydrochloride salt of ethyl 1-amino-2-ethylcyclopropanecarboxylate exhibits higher aqueous solubility than the target compound’s free base form .

- Biological Relevance: Unlike ACC, which is a direct precursor to ethylene in plants, the target compound’s aminomethyl and ester groups suggest divergent applications, such as in peptidomimetics or metal-organic frameworks .

Biological Activity

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with an amino group and a carboxylate moiety. This unique structure contributes to significant ring strain, which influences its reactivity and interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | Approximately 143.19 g/mol |

| Structural Features | Cyclopropane ring, amino group, carboxylate group |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or activator, modulating various biochemical pathways:

- Enzyme Inhibition: The compound's structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity, which can affect metabolic processes.

- Receptor Binding: It may bind to biological receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Anticancer Studies:

- A study demonstrated that the compound inhibited proliferation in human lung adenocarcinoma cells (A549) with an IC50 value indicating significant cytotoxicity. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation.

-

Enzyme Interaction Studies:

- Research indicated that the compound interacts with key metabolic enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

-

Synthesis and Derivative Studies:

- Various synthetic routes have been explored to enhance the biological activity of this compound through structural modifications. Derivatives have shown improved binding affinities towards specific targets.

Future Directions

The unique structural characteristics of this compound position it as a candidate for further exploration in drug discovery and development. Future research should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Insights: Detailed studies on the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) Analyses: To optimize derivatives for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.